molecular formula C6H5BrIN B8818352 5-Bromo-3-iodo-2-methylpyridine CAS No. 1211537-13-1

5-Bromo-3-iodo-2-methylpyridine

Cat. No.: B8818352
CAS No.: 1211537-13-1
M. Wt: 297.92 g/mol
InChI Key: YJGRBTUOBVMZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-iodo-2-methylpyridine is a halogenated pyridine derivative with a molecular formula of C₆H₅BrIN (molecular weight: 298.92 g/mol). Its structure features a pyridine ring substituted with:

  • A methyl group at position 2,
  • Bromine at position 5,
  • Iodine at position 3.

The presence of both bromine and iodine enhances its reactivity in cross-coupling reactions, enabling precise functionalization for drug discovery .

Properties

CAS No.

1211537-13-1

Molecular Formula

C6H5BrIN

Molecular Weight

297.92 g/mol

IUPAC Name

5-bromo-3-iodo-2-methylpyridine

InChI

InChI=1S/C6H5BrIN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3

InChI Key

YJGRBTUOBVMZQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)Br)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-bromo-3-iodo-2-methylpyridine with structurally related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-CH₃, 3-I, 5-Br C₆H₅BrIN 298.92 Cross-coupling intermediate; drug synthesis
5-Bromo-2-methoxy-3-methylpyridine 2-OCH₃, 3-CH₃, 5-Br C₇H₈BrNO 202.05 Refractive index: 1.554; used in organic synthesis
2-Amino-5-bromo-3-iodopyridine 2-NH₂, 3-I, 5-Br C₅H₄BrIN₂ 297.91 Tyrosine kinase inhibitor intermediate
5-Bromo-2-chloro-3-methylpyridine 2-Cl, 3-CH₃, 5-Br C₆H₅BrClN 206.47 Less reactive in couplings vs. iodo analogs
6-Amino-3-bromo-2-methylpyridine 2-CH₃, 3-Br, 6-NH₂ C₆H₇BrN₂ 187.05 Melting point: 80–82°C; cell proliferation studies

Key Observations :

  • Halogen Reactivity : Iodine at position 3 (in the target compound) enhances reactivity in Suzuki and Stille couplings compared to chloro or bromo substituents .

Comparison with Halogenated Analogs :

  • 5-Bromo-2-chloro-3-methylpyridine : Chlorine at position 2 is less reactive than iodine, limiting its utility in metal-catalyzed reactions .
  • 5-Bromo-3-iodo-2-methoxypyridine (C₆H₅BrINO): Methoxy at position 2 increases electron density on the ring, altering regioselectivity in electrophilic substitutions compared to methyl .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-3-iodo-2-methylpyridine?

  • Methodological Answer : The synthesis typically involves sequential halogenation. For example, bromination of 3-iodo-2-methylpyridine can be achieved using bromine or N-bromosuccinimide (NBS) in an inert solvent (e.g., dichloromethane) at low temperatures (0–5°C) to ensure regioselectivity . The methyl group at position 2 may act as a steric hindrance, directing halogenation to positions 3 and 5. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How do the bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine (a better leaving group) is more reactive in Suzuki-Miyaura couplings, while iodine’s larger atomic radius enhances oxidative addition with Pd(0) catalysts. To prioritize bromine substitution, use mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 60°C). For iodobenzene coupling, harsher conditions (e.g., PdCl₂(dppf), Cs₂CO₃, DMF, 100°C) may be required .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows characteristic methyl singlet (~δ 2.5 ppm) and pyridine protons (δ 7.5–8.5 ppm). ¹³C NMR confirms halogenated carbons (C-Br: ~δ 110 ppm; C-I: ~δ 95 ppm).
  • Mass Spectrometry : High-resolution MS (ESI+) should match the molecular ion [M+H]⁺ (C₆H₆BrIN⁺, m/z ≈ 313.85).
  • X-ray Crystallography : Resolves regiochemistry and confirms halogen positions .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of this compound?

  • Methodological Answer : The methyl group at position 2 can sterically block electrophilic substitution at adjacent positions. For selective iodination or bromination, use directing groups (e.g., temporary Boc-protected amines) or transition-metal catalysts. For example, CuI-mediated Ullmann coupling at iodine can proceed without disturbing bromine .

Q. What strategies mitigate stability issues during storage or reaction conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials under argon at –20°C to prevent photodehalogenation.
  • Moisture Sensitivity : Use molecular sieves in reactions involving Grignard or organolithium reagents.
  • Thermal Decomposition : Avoid prolonged heating >120°C; monitor via TGA/DSC for decomposition thresholds .

Q. How is this compound utilized in medicinal chemistry scaffold design?

  • Methodological Answer : The compound serves as a bifunctional building block for dual C–Br and C–I coupling. For example:

  • Step 1 : Suzuki coupling at bromine with aryl boronic acids (Pd(OAc)₂, SPhos, K₃PO₄, THF, 70°C).
  • Step 2 : Sonogashira coupling at iodine with terminal alkynes (CuI, PdCl₂(PPh₃)₂, Et₃N, 80°C).
    This modular approach enables rapid diversification for kinase inhibitor libraries or PET tracer precursors .

Key Research Considerations

  • Contradictions in Data : While halogenation methods are well-documented for methoxy analogs , methyl-substituted pyridines may require adjusted reaction times due to steric effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.